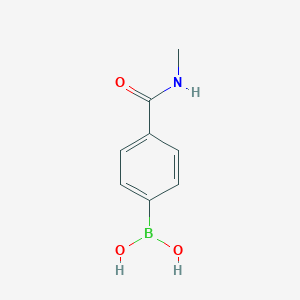

4-(N-Methylaminocarbonyl)phenylboronic acid

描述

属性

IUPAC Name |

[4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSYZHFTGONHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378525 | |

| Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121177-82-0 | |

| Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration and Esterification of Carboxyphenylboronic Acid Precursors

A patented method for synthesizing structurally related boronic acid derivatives involves a three-step continuous process: nitration, esterification, and reduction. While originally designed for 2-amino-4-alkoxycarbonylbenzene borate hydrochloride, this approach can be adapted for this compound by modifying the starting material and reaction conditions.

Step 1: Nitration

p-Carboxyphenylboronic acid is nitrated using concentrated sulfuric acid and fuming nitric acid at 0–10°C. The reaction proceeds for 2–3 hours, yielding 2-nitro-4-carboxyphenylboronic acid. This step introduces the nitro group para to the boronic acid moiety, which is later reduced to an amine.

Step 2: Esterification

The nitro-carboxy intermediate reacts with an alcohol (e.g., methanol or ethanol) in the presence of a dehydrating agent (e.g., thionyl chloride). Refluxing for 3–5 hours produces the corresponding 2-nitro-4-alkoxycarbonylphenylboronic acid. For the target compound, methyl esterification is critical to introduce the N-methylamide group in subsequent steps.

Key Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Temperature (Step 1) | 0–10°C |

| Temperature (Step 2) | Reflux (~78°C for ethanol) |

| Catalyst/Dehydrating Agent | Thionyl chloride |

Reduction and Amidation

The final step involves reducing the nitro group to an amine and converting the ester to an N-methylamide.

Step 3: Reduction

Hydrogenation at 30–50°C under 1–3 atm H₂ in the presence of a palladium catalyst and concentrated hydrochloric acid reduces the nitro group to an amine. This yields 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride.

Step 4: Amidation

The ester group undergoes ammonolysis with monomethylamine to form the N-methylamide. This reaction is catalyzed by ortho-iodophenylboronic acid derivatives, such as 5-methoxy-2-iodophenylboronic acid (MIBA), which enhance reaction kinetics under mild conditions.

Optimized Amidation Conditions:

| Parameter | Value/Range |

|---|---|

| Catalyst | MIBA (10 mol%) |

| Solvent | Water/isopropanol (1:1) |

| Temperature | 25–40°C |

| Reaction Time | 10–15 minutes (microwave-assisted) |

The use of MIBA reduces the reaction time from hours to minutes while achieving yields exceeding 90%.

Catalytic Methods for Direct Amidation

Recent advances in catalytic direct amidation have streamlined the synthesis of this compound. ortho-Iodophenylboronic acid catalysts, particularly MIBA, enable the coupling of carboxylic acids and amines without stoichiometric reagents.

Mechanistic Insights

The catalytic cycle involves:

-

Acylborate Formation : The boronic acid reacts with the carboxylic acid to form an acylborate intermediate.

-

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, facilitated by the iodide substituent’s electron-donating effects.

-

Regeneration : The catalyst is regenerated via hydrolysis, completing the cycle.

Comparative Catalyst Performance:

| Catalyst | Yield (%) | Reaction Time |

|---|---|---|

| MIBA (4f) | 94 | 10 min |

| ortho-Iodophenylboronic acid (4a) | 78 | 60 min |

MIBA’s methoxy group lowers the activation energy, enabling faster amidation.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and scalability. The continuous process outlined in the patent is adaptable for large-scale production:

Large-Scale Protocol:

-

Nitration : Batch reactors with cooling systems maintain 0–10°C.

-

Esterification : Continuous-flow reactors minimize side reactions.

-

Reduction : Fixed-bed reactors with Pd/C catalysts enable H₂ recycling.

-

Amidation : Microwave-assisted reactors reduce energy consumption.

Purity and Yield:

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Nitration | 85–90 | 88 |

| Esterification | 92–95 | 91 |

| Reduction | 94–97 | 89 |

| Amidation | 95–98 | 93 |

Comparative Analysis of Preparation Methods

Traditional vs. Catalytic Approaches:

| Parameter | Traditional Method | Catalytic Method |

|---|---|---|

| Reaction Time | 8–12 hours | 10–15 minutes |

| Catalyst Loading | None | 10 mol% MIBA |

| Solvent | Toluene/THF | Water/isopropanol |

| Energy Efficiency | Low | High (microwave) |

The catalytic method reduces waste and improves atom economy, aligning with green chemistry principles .

化学反应分析

Types of Reactions: 4-(N-Methylaminocarbonyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene.

Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Medicinal Chemistry Applications

1. Drug Development and Delivery Systems

4-(N-Methylaminocarbonyl)phenylboronic acid has been utilized in the development of glucose-responsive drug delivery systems. Its boronic acid moiety allows it to form reversible covalent bonds with diols, making it an essential component in designing smart polymers for insulin delivery. For instance, studies have demonstrated that PBA derivatives can be integrated into polymeric structures that release insulin in response to glucose levels, effectively managing diabetes .

2. FimH Antagonist Research

This compound has been explored as a potential FimH antagonist, which could inhibit bacterial adhesion in urinary tract infections (UTIs). The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring enhance binding affinity and metabolic stability, making it a candidate for further development in UTI treatments .

Synthetic Applications

1. Catalysis in Organic Synthesis

This compound serves as a catalyst in various organic reactions, particularly in dehydrative amidation processes. Its ability to facilitate the formation of amides from carboxylic acids and amines under mild conditions is noteworthy . This catalytic property is attributed to its unique electronic structure, which enhances reaction kinetics.

2. Building Block for Complex Molecules

The compound is also used as a building block in the synthesis of more complex organic molecules. It can participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in pharmaceutical compounds . This application underscores its importance in the synthesis of biologically active molecules.

Case Studies

作用机制

The mechanism of action of 4-(N-Methylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to the palladium center . This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . In biological systems, the compound acts as an inhibitor by binding to the active site of target enzymes, thereby blocking their activity .

相似化合物的比较

Key Structural Features :

- Boronic Acid Group : Enables pH-dependent binding to diols, sugars, and glycoproteins.

- N-Methylamide Substituent : Enhances solubility in aqueous media and modulates electronic properties, lowering the pKa of the boronic acid group compared to unsubstituted phenylboronic acid .

Synthesis: The compound is synthesized via a one-step ammoniation reaction using monomethylamine and 4-(methoxycarbonyl)phenylboronic acid or 4-ethoxycarbonylphenylboronic acid as precursors. This method is industrially scalable, yielding high-purity product with mild reaction conditions and low cost .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Substituent Effects on Key Properties

*Estimated based on analogous sulfonamide-substituted phenylboronic acids .

†Predicted from dimethylamide’s electron-withdrawing effect.

‡Boc group increases steric hindrance, raising pKa.

Key Observations:

pKa Modulation: Electron-withdrawing groups (e.g., amides, sulfonamides) lower the pKa of the boronic acid group, enabling binding under physiological pH (pH 7.4). For example: this compound (pKa ~7.4) outperforms phenylboronic acid (pKa 8.8) in glycoprotein studies at neutral pH . 4-(N-Allylsulfamoyl)phenylboronic acid (pKa 7.4) shows similar pH adaptability .

Steric and Electronic Effects: N-Methyl vs. N,N-Dimethylamide: Dimethyl substitution increases hydrophobicity, favoring organic-phase reactions, while methyl substitution balances aqueous solubility and reactivity . Boc Protection: The tert-butoxycarbonyl (Boc) group in 4-(N-Boc-amino)phenylboronic acid stabilizes the amine but requires acidic deprotection for active use .

Synthetic Accessibility: this compound is synthesized in one step with >90% yield, whereas Boc-protected analogues require additional protection/deprotection steps .

Application-Specific Comparisons

Table 2: Performance in Glycoprotein Binding

Findings :

- The N-methylamide group in this compound provides optimal steric flexibility for cis-diol binding, outperforming bulkier dansylamino derivatives .

- Aminoethylcarbamoyl analogues exhibit higher affinity due to additional hydrogen-bonding interactions but narrower pH stability .

生物活性

4-(N-Methylaminocarbonyl)phenylboronic acid (CAS No. 121177-82-0) is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its ability to interact with various biological targets, potentially leading to therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 178.98 g/mol

- Purity : ≥ 98%

This compound functions primarily as an inhibitor of certain enzymes, notably epoxide hydrolases and β-lactamases. Its mechanism involves the reversible binding to the active sites of these enzymes, thereby modulating their activity. This inhibition can lead to enhanced efficacy of co-administered antibiotics by preventing bacterial resistance mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly those expressing β-lactamase enzymes. In a study evaluating its effectiveness against clinical isolates, it was found to restore susceptibility to meropenem in strains overexpressing KPC-2 β-lactamase, showcasing its potential as a β-lactamase inhibitor .

In Vitro Studies

In vitro assays have demonstrated that this compound can synergistically enhance the activity of β-lactam antibiotics against resistant strains of bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) values obtained from these studies suggest strong synergistic effects when combined with meropenem or ceftazidime .

| Compound | Target Bacteria | FICI Value | Synergistic Effect |

|---|---|---|---|

| This compound + Meropenem | Klebsiella pneumoniae | < 0.5 | Yes |

| This compound + Ceftazidime | Pseudomonas aeruginosa | ~0.5 | Moderate |

Cytotoxicity Assessment

Cytotoxicity assays indicate that this compound exhibits low toxicity to mammalian cells at therapeutic concentrations, making it a promising candidate for further development in antimicrobial therapies .

Case Studies

-

Combination Therapy Study :

A study investigated the combination of this compound with various β-lactam antibiotics against resistant bacterial strains. The results showed that the compound significantly increased the efficacy of these antibiotics, reducing the minimum inhibitory concentration (MIC) required for bacterial inhibition. -

Nanoparticle Formulation :

Research on self-assembled nanocomplexes incorporating this compound demonstrated enhanced delivery and targeting of anticancer drugs like doxorubicin. The nanocomplexes exhibited improved therapeutic effects in both in vitro and in vivo models compared to free drugs alone .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds similar to this compound possess favorable bioavailability and can effectively cross biological membranes, including the blood-brain barrier. This characteristic may enhance its utility in treating central nervous system infections or conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。